1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate
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Overview
Description
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound characterized by the presence of a methoxyphenyl group, an oxopropan-2-yl group, and a dioxoisoindolinyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized to introduce the methoxyphenyl and oxopropan-2-yl groups under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, sustainable and environmentally friendly synthetic approaches are being explored to minimize the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the development of new pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and photochromic materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications .
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-12(22-19(24)16-6-4-5-7-17(16)20(22)25)21(26)28-13(2)18(23)14-8-10-15(27-3)11-9-14/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYIRXXRVNVNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)C1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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